2,5-Pyrazinediethanol, 3-ethyl-
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Description
The compound "2,5-Pyrazinediethanol, 3-ethyl-" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. Although the provided papers do not directly discuss "2,5-Pyrazinediethanol, 3-ethyl-", they do provide insights into the synthesis, structural analysis, and properties of related pyrazine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrazine derivatives is often achieved through multi-step reactions involving brominated or other functionalized pyrazines. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized with yields ranging from 23-41% using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and various ethynylarenes . This method could potentially be adapted for the synthesis of "2,5-Pyrazinediethanol, 3-ethyl-" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . Quantum chemical calculations can also provide insights into the electronic structure, such as the HOMO-LUMO gap, which was found to be 3.56 eV for the mentioned compound . These techniques could be applied to "2,5-Pyrazinediethanol, 3-ethyl-" to determine its molecular geometry and electronic properties.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including reductions and cyclocondensation. The compound 2,5-di(phenylethynyl)-3,6-dimethylpyrazine undergoes reduction to the radical anion at approximately -1.9 V, which is almost reversible at high scan rates . Additionally, substituted pyrazoles can be synthesized through a 3+2 annulation method, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These reactions highlight the reactivity of pyrazine derivatives and could be relevant for the chemical behavior of "2,5-Pyrazinediethanol, 3-ethyl-".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives include their optoelectronic characteristics and potential biological activity. The UV-vis absorption and photoluminescence profiles of pyrazine derivatives can be similar to related compounds, with emissions being red-shifted in some cases . Additionally, novel pyrazole derivatives have shown the ability to suppress lung cancer cell growth, indicating potential biological activity . These properties are important for the application of pyrazine derivatives in materials science and medicinal chemistry and could be investigated for "2,5-Pyrazinediethanol, 3-ethyl-" as well.
Scientific Research Applications
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives are known for their diverse pharmacological properties, making them subjects of increasing interest in drug development. They have been identified with various pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis. This diversity underscores the potential of pyrazine derivatives, including "2,5-Pyrazinediethanol, 3-ethyl-", in developing new therapeutic agents (S. Ferreira, C. Kaiser, 2012).
Application in Material Science
The synthesis of pyranopyrimidine derivatives and their utility in medicinal and pharmaceutical industries highlight the broader applicability of pyrazine-based compounds. These derivatives serve as key precursors for various synthetic applications, demonstrating the structural versatility and bioavailability of pyrazine derivatives, which could be relevant for "2,5-Pyrazinediethanol, 3-ethyl-" as well (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Organic Synthesis and Catalysis
Pyrazine derivatives have been extensively utilized as synthons in organic synthesis, exhibiting a wide range of biological activities. This utility in synthesizing biologically active compounds again points to the chemical utility of pyrazine derivatives in creating pharmacologically relevant molecules, which could extend to "2,5-Pyrazinediethanol, 3-ethyl-" (A. M. Dar, Shamsuzzaman, 2015).
Food Science and Technology
In food science, control strategies for the generation of pyrazines from the Maillard reaction have been investigated. Pyrazines contribute to the desirable flavors in baked and roasted food products. This application suggests the potential for "2,5-Pyrazinediethanol, 3-ethyl-" and related compounds in flavor and fragrance development, depending on their specific sensory properties (Hang Yu et al., 2021).
properties
IUPAC Name |
2-[6-ethyl-5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-9-10(4-6-14)11-7-8(12-9)3-5-13/h7,13-14H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYXKSZINFSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432528 |
Source
|
Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrazinediethanol, 3-ethyl- | |
CAS RN |
86917-74-0 |
Source
|
Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-2,5-pyrazinediethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU6W99Y9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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